An In-depth Technical Guide to sec-Butyl Methanesulfonate
An In-depth Technical Guide to sec-Butyl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of sec-butyl methanesulfonate, a crucial chemical intermediate. This document details its chemical and physical properties, safety information, and a representative synthetic protocol. Furthermore, it explores the potential biological implications of this class of compounds by examining related signaling pathways.
Chemical and Physical Properties
sec-Butyl methanesulfonate, identified by the CAS Number 16156-54-0, is a sulfonic acid ester.[1][2][3] It possesses a molecular formula of C5H12O3S and a molecular weight of 152.21 g/mol .[2][4] This compound is also known by several synonyms, including 2-butyl methanesulfonate, sec-butyl mesylate, and butan-2-yl methanesulfonate.[1]
A summary of its key physical and chemical properties is presented in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 16156-54-0 | [1][2][3] |
| Molecular Formula | C5H12O3S | [2][4] |
| Molecular Weight | 152.21 g/mol | [2][4] |
| Boiling Point | 61.4-61.5 °C (at 0.5 Torr) | [1] |
| Density | 1.1053 g/cm³ (at 25 °C) | [1] |
| Solubility | Slightly soluble in Chloroform and Methanol | [5] |
| Appearance | Colorless to Pale Yellow Liquid |
Safety and Hazard Information
sec-Butyl methanesulfonate is classified as a hazardous substance. The following table summarizes its GHS hazard and precautionary statements.
| Hazard Class | Hazard Statement |
| Acute toxicity, oral | H302: Harmful if swallowed |
| Skin corrosion/irritation | H315: Causes skin irritation |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation |
| Acute toxicity, inhalation | H332: Harmful if inhaled |
| Specific target organ toxicity - single exposure | H335: May cause respiratory irritation |
Users should handle this chemical with appropriate personal protective equipment in a well-ventilated area.
Experimental Protocols
Synthesis of sec-Butyl Methanesulfonate
The following protocol is adapted from the synthesis of n-butyl methanesulfonate and is a representative method for preparing sec-butyl methanesulfonate.
Materials:
-
sec-Butanol
-
Methanesulfonyl chloride
-
Pyridine (or another suitable base like triethylamine)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Methanol (for quenching)
Procedure:
-
To a solution of sec-butanol (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C, add pyridine (1.5 equivalents).
-
Slowly add methanesulfonyl chloride (1.5 equivalents) to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to gradually warm to room temperature and stir for several hours (the reaction can be monitored by Thin Layer Chromatography or LC-MS).
-
Upon completion, quench the reaction by the slow addition of methanol.
-
Concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with ethyl acetate and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sec-butyl methanesulfonate.
-
The crude product can be purified by silica gel column chromatography.
Potential Biological Activity and Signaling Pathways
While specific signaling pathways for sec-butyl methanesulfonate are not extensively documented, its structural similarity to other alkylating agents like methyl methanesulfonate (MMS) suggests it may induce similar cellular responses. Alkylating agents are known to cause DNA damage, which triggers a complex network of signaling pathways aimed at cell cycle arrest, DNA repair, and, if the damage is too severe, apoptosis.
A simplified representation of a potential DNA damage response pathway that could be activated by an alkylating agent like sec-butyl methanesulfonate is depicted below. This pathway involves the activation of sensor proteins such as ATM and ATR, which in turn activate downstream checkpoint kinases CHK1 and CHK2. These kinases then phosphorylate key effectors like p53, leading to cell cycle arrest and apoptosis.[6]
The following diagram illustrates a generalized workflow for the synthesis and purification of sec-butyl methanesulfonate as described in the experimental protocol.
